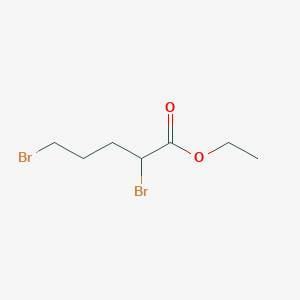

Ethyl 2,5-dibromopentanoate

Description

Contextualization within Halogenated Aliphatic Esters and their Synthetic Utility

Halogenated aliphatic esters are a class of organic compounds characterized by an ester functional group and one or more halogen atoms attached to the aliphatic carbon chain. iloencyclopaedia.org These compounds are of considerable interest in synthetic organic chemistry due to the unique reactivity conferred by the halogen substituents. iloencyclopaedia.orgwikipedia.org The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govacs.org This inherent reactivity allows halogenated esters to serve as potent alkylating agents and versatile intermediates in a wide array of chemical transformations. wikipedia.orgacs.org

The presence of halogens, typically chlorine or bromine, renders these esters valuable precursors for creating more intricate molecules. wikipedia.org They can undergo nucleophilic substitution reactions where the halide is replaced by various functional groups. wikipedia.org For instance, α-halo esters are known to react with nucleophiles like ammonia (B1221849) to form amino acids or participate in the Darzens reaction to produce α,β-epoxy esters. wikipedia.org The industrial applications of halogenated aliphatic hydrocarbons are extensive, ranging from their use as solvents and chemical intermediates to roles in the production of pharmaceuticals and fire-retardant materials. iloencyclopaedia.orgnoaa.gov Ethyl 2,5-dibromopentanoate, with its two bromine atoms, exemplifies a dihalogenated aliphatic ester, offering multiple sites for synthetic modification.

Significance as a Multifunctional Synthetic Precursor and Building Block in Advanced Organic Synthesis

The bifunctional nature of this compound, possessing two reactive C-Br bonds at different positions along the carbon chain, makes it a valuable precursor for synthesizing a variety of cyclic and heterocyclic compounds. Its structure is particularly well-suited for the construction of five-membered rings through intramolecular cyclization reactions.

One notable application is in the synthesis of functionalized pyrrolidines. Research has shown that mthis compound, a closely related compound, reacts with trichloroacetamide (B1219227) under phase transfer catalysis conditions to yield methyl N-trichloroacetyl-2-pyrrolidine carboxylate. researchgate.net Similarly, this compound can be used in successive SN2 reactions with primary amines, such as 1-methylcyclopentanamine, in the presence of a non-nucleophilic base to form bicyclic amine structures. chegg.com

Furthermore, this compound has been utilized as a key intermediate in the preparation of complex pharmaceutical agents. For example, it is a precursor in a multi-step synthesis of an inhibitor for the interleukin-1β converting enzyme (ICE). newdrugapprovals.org The synthesis involves reacting this compound with a hydrazine (B178648) derivative to form a pyridazino[1,2-a] Current time information in Bangalore, IN.smolecule.comdiazepine core structure. newdrugapprovals.org

The compound's utility also extends to bioconjugation chemistry. In one study, mthis compound was used for the site-selective modification of a protein, CRM197. nih.gov The reaction involves a bisalkylation mechanism on cysteine residues, followed by an elimination step to introduce dehydroalanine (B155165) (Dha) residues into the protein structure. nih.gov This highlights the compound's ability to act as a covalent modifier in complex biological systems.

The synthesis of this compound itself is typically achieved through the esterification of 2,5-dibromopentanoic acid. newdrugapprovals.org The acid can be prepared by the bromination of 5-bromopentanoic acid using bromine and a catalytic amount of phosphorus tribromide. newdrugapprovals.org

Overview of Current Research Trajectories and Academic Objectives

Current research in organic synthesis is continuously seeking novel and efficient methods for the construction of complex molecular frameworks, particularly those found in natural products and pharmaceutically active compounds. chemrxiv.org Cyclopentane (B165970) and its derivatives are common structural motifs in these molecules, making the development of new synthetic routes to functionalized cyclopentanes an active area of investigation. chemrxiv.orgbeilstein-journals.org

Research efforts are directed towards developing catalytic and stereoselective methods for cyclopentane synthesis. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, scandium(III) triflate has been used as a Lewis acid catalyst for the intramolecular α-tert-alkylation of unsaturated β-ketoesters to produce highly functionalized cyclopentanes. nih.gov Other approaches include photochemical [3+2] cycloaddition strategies to access aminocyclopentanes and nucleophile-catalyzed asymmetric [3+2] cycloadditions of allenes with enones to generate functionalized cyclopentenes. chemrxiv.orgorganic-chemistry.org

The academic objectives in this field include not only the synthesis of specific target molecules but also the development of general and broadly applicable synthetic methodologies. The use of versatile building blocks like this compound aligns with these objectives. Its di-halogenated structure offers the potential for sequential or tandem reactions to build molecular complexity efficiently. Future research may explore its use in metal-catalyzed cross-coupling reactions or in the development of novel cascade reactions to access diverse carbocyclic and heterocyclic systems. The overarching goal is to expand the synthetic chemist's toolbox for creating novel molecules with desired properties and functions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12Br2O2 |

| Molecular Weight | 287.979 g/mol |

| CAS Number | 29823-16-3 |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Data sourced from PubChem and ChemSpider. nih.govchemspider.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dibromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJLPXIWIIDKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452292 | |

| Record name | Ethyl 2,5-dibromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-16-3 | |

| Record name | Ethyl 2,5-dibromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Ethyl 2,5 Dibromopentanoate and Its Analogs

Scalable and Industrial Production Pathways

For the large-scale or industrial synthesis of compounds like Ethyl 2,5-dibromopentanoate, the chosen pathway must be robust, cost-effective, and produce the target molecule in high purity. A plausible multistep synthesis illustrates a strategic approach to constructing the carbon skeleton and introducing the necessary functional groups in a controlled manner.

A strategic and scalable route to pentanoate derivatives can be conceptualized starting from a readily available cyclic ketone, such as cyclopentanone. This pathway involves key transformations including ring expansion to a lactone intermediate, followed by nucleophilic ring-opening and subsequent functional group manipulations.

Baeyer-Villiger Oxidation: The initial step involves the Baeyer-Villiger oxidation of cyclopentanone. This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester, or lactone. wikipedia.orgresearchgate.net In this case, cyclopentanone is transformed into ε-caprolactone. This oxidation is a cornerstone of synthetic organic chemistry for converting ketones to esters or lactones. sigmaaldrich.comorganic-chemistry.org

Lactone Ring-Opening: The resulting ε-caprolactone intermediate is then subjected to ring-opening. This can be achieved by treatment with a hydrobromic acid (HBr) source. The reaction cleaves the ester bond, yielding 5-bromopentanoic acid.

Fischer Esterification: The carboxylic acid group of 5-bromopentanoic acid is then converted to an ethyl ester. The classical method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction produces Ethyl 5-bromopentanoate.

Alpha-Bromination: The final step is the selective introduction of a second bromine atom at the alpha-position (C-2) of the ester. This can be accomplished through various methods, such as the Hell-Volhard-Zelinsky reaction or by using N-bromosuccinimide (NBS) under appropriate conditions, to yield the final product, this compound.

This multistep approach allows for the systematic construction of the target molecule from a simple, cyclic precursor, with each step addressing a specific aspect of the final structure.

| Step | Reactant | Key Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | Cyclopentanone | Peroxyacid (e.g., m-CPBA) | ε-Caprolactone | Baeyer-Villiger Oxidation |

| 2 | ε-Caprolactone | HBr | 5-Bromopentanoic acid | Ring-Opening |

| 3 | 5-Bromopentanoic acid | Ethanol, H₂SO₄ | Ethyl 5-bromopentanoate | Fischer Esterification |

| 4 | Ethyl 5-bromopentanoate | NBS or Br₂/PBr₃ | This compound | Alpha-Bromination |

Purification and Isolation Strategies for Academic Research

Following synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, reagents, and byproducts. A systematic purification process, often referred to as a workup, is essential to isolate the target compound in high purity. reddit.comyork.ac.uk This typically involves several distinct techniques tailored to the chemical properties of the product.

Silica (B1680970) gel column chromatography is a fundamental and widely used technique for purifying organic compounds. youtube.comorgsyn.org It separates molecules based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For a compound like this compound, a non-polar to moderately polar solvent system would be employed as the eluent. A typical procedure involves:

Slurry Packing: The silica gel is made into a slurry with the initial eluent (a low-polarity solvent like hexane) and packed into a glass column. youtube.com

Loading: The crude product, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel bed.

Elution: The eluent is passed through the column. The polarity of the eluent can be gradually increased (e.g., by adding ethyl acetate to hexane) to coax compounds with different polarities to move down the column at different rates.

Fraction Collection: The eluting solvent is collected in a series of fractions, which are then analyzed (often by thin-layer chromatography) to identify those containing the pure product.

This method is highly effective for removing both more polar and less polar impurities. researchgate.netsapub.org

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. For high-boiling point compounds like this compound, which may decompose at atmospheric pressure, vacuum distillation is the preferred method. orgsyn.orgresearchgate.net

By reducing the pressure inside the distillation apparatus, the boiling points of the components are significantly lowered. For instance, the related compound Ethyl 5-bromovalerate has a boiling point of 104-109 °C at a reduced pressure of 12 mmHg. sigmaaldrich.com This allows for the vaporization and subsequent condensation of the target compound at a temperature low enough to prevent thermal degradation. The process effectively separates the desired ester from non-volatile impurities and other components with significantly different boiling points.

| Purification Technique | Principle | Application for this compound |

| Silica Gel Chromatography | Differential adsorption | Removal of polar and non-polar byproducts |

| Vacuum Distillation | Separation by boiling point at reduced pressure | Purification of the final liquid product from non-volatile impurities |

During the synthesis workup, it is common to use aqueous solutions to quench the reaction or wash the organic layer. fiveable.merochester.edu This can introduce inorganic salts and other water-soluble impurities into the product mixture. The process of removing these is a critical part of purification.

An aqueous workup typically involves transferring the reaction mixture to a separatory funnel with an immiscible organic solvent (like ethyl acetate or dichloromethane) and water or an aqueous solution. york.ac.uk

Neutralization/Washing: The organic layer containing the product is washed sequentially with aqueous solutions. A wash with a dilute acid can remove basic impurities, while a wash with a solution like sodium bicarbonate can remove acidic byproducts. york.ac.uk

Brine Wash: A final wash is often performed with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of brine helps to draw dissolved water out of the organic layer, initiating the drying process. york.ac.uk

Drying: After separating the organic layer, a solid drying agent (such as anhydrous magnesium sulfate or sodium sulfate) is added to remove any remaining trace amounts of water.

Filtration and Evaporation: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which can then be further purified by chromatography or distillation.

This desalting and drying procedure is crucial for obtaining a clean product free from inorganic materials and water, which could interfere with subsequent reactions or characterization. fiveable.me

Iv. Advanced Synthetic Applications and Derivatization Strategies

Building Block in Complex Heterocyclic Synthesis

The presence of two electrophilic centers makes ethyl 2,5-dibromopentanoate a valuable precursor for the synthesis of five- and six-membered heterocyclic rings. The ester moiety can be retained or further transformed, adding another layer of synthetic utility.

The spatial arrangement of the two bromine atoms in this compound is particularly suited for the formation of five-membered rings through intramolecular cyclization or condensation with dinucleophiles.

The pyrrolidine ring is a core structure in numerous natural products and pharmaceuticals . A classical and direct method for synthesizing the pyrrolidine scaffold involves the reaction of a 1,4-dihalide with a primary amine. In this context, this compound can react with a primary amine in a double nucleophilic substitution reaction to yield an N-substituted ethyl 2-pyrrolidinecarboxylate.

The reaction mechanism involves the initial mono-alkylation of the amine at one of the electrophilic carbon centers (C2 or C5), followed by an intramolecular cyclization where the nitrogen atom displaces the second bromide to form the five-membered ring. The presence of a base is typically required to neutralize the hydrogen bromide generated during the reaction. The ester group at the C2 position offers a synthetic handle for further derivatization.

| Reactant 1 | Reactant 2 | Product Core | Description |

| This compound | Primary Amine (R-NH₂) | N-substituted 2-carboxypyrrolidine | Double nucleophilic substitution leading to the formation of a five-membered pyrrolidine ring. |

While this represents a fundamental approach, the synthesis of more complex pyrrolo-fused systems often employs multi-step strategies or cycloaddition reactions nih.gov. The direct application of this compound in the construction of complex pyrrolo-fused architectures is not extensively documented, with syntheses typically relying on precursors that already contain one of the rings or employ methods like 1,3-dipolar cycloadditions.

The synthesis of oxazole derivatives, another important class of heterocycles, typically proceeds through established methods such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, or the Van Leusen reaction chemimpex.com. These methods generally involve the cyclization of precursors like α-acylamino ketones, cyanohydrins and aldehydes, or α-halo ketones and amides.

A review of common synthetic routes for oxazoles indicates that a 1,4-dibromoester like this compound is not a typical starting material for forming the oxazole core chemimpex.comsigmaaldrich.comresearchgate.neteurekaselect.com. The required arrangement of nitrogen and oxygen atoms with three carbon atoms to form the oxazole ring does not readily arise from the reaction of this specific dibromo-precursor with common reagents.

Tetrahydroindolizine and its parent compound, indolizidine, are bicyclic alkaloids with a nitrogen atom at the ring junction researchgate.netpsu.edudntb.gov.ua. Their synthesis is a significant area of research in organic chemistry. Common strategies for constructing the indolizidine core include intramolecular imino Diels-Alder reactions, Pummerer-mediated cyclizations, and various other multi-step sequences that build the fused five- and six-membered ring system psu.edudntb.gov.ua. There is currently no prominent literature describing the use of this compound as a direct building block for the construction of tetrahydroindolizine scaffolds.

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies nih.govmdpi.com. While halogenated compounds are frequently used as versatile intermediates in these syntheses, the specific application of this compound as a key building block in the total synthesis of a named natural product is not widely reported in readily accessible literature. Synthetic strategies often rely on more complex or stereochemically defined building blocks to achieve the desired molecular architecture and stereochemistry of the target natural product dntb.gov.uanih.gov.

Construction of Five- and Six-Membered Heterocyclic Systems

Chemical Modification of Biomolecules and Bioconjugation Chemistry

Bioconjugation is the chemical strategy of attaching molecules to biomolecules, such as proteins or nucleic acids, for various applications in research and medicine mdpi.com. Reagents used for bioconjugation typically require high specificity for a particular functional group on the biomolecule and must react under mild, aqueous conditions.

Alkyl dihalides can, in principle, act as cross-linking agents by reacting with two nucleophilic residues on a protein, such as the thiol groups of cysteine. However, such reagents often lack specificity and can lead to heterogeneous products. More sophisticated reagents, like those based on maleimides or 3-bromo-5-methylene pyrrolones, are commonly employed for specific cysteine modification mdpi.com. The use of this compound as a specific tool in chemical modification of biomolecules or bioconjugation chemistry has not been established in the literature.

Site-Selective Protein Modification and Engineering

Site-selective modification of proteins is crucial for developing therapeutics, diagnostics, and novel biomaterials, as it allows for the precise installation of chemical handles while preserving the protein's native structure and function. The unique reactivity of the cysteine thiol group makes it a primary target for such modifications. Reagents like this compound and the closely related mthis compound (MDBP) and 2,5-dibromohexanediamide (DBHDA) are designed to selectively target these cysteine residues.

The process enables the controlled functionalization of proteins, even in the presence of multiple other reactive amino acids. This specificity is foundational for protein engineering, allowing researchers to introduce probes, drugs, or other moieties at predetermined locations on a protein's surface. The conversion of cysteine into dehydroalanine (B155165) using these dibromo-reagents serves as a key strategy for installing this uniquely reactive, electrophilic handle for subsequent modifications. This approach has been successfully applied to various proteins, including the protease subtilisin and antibody fragments, demonstrating its broad utility in creating precisely engineered protein constructs.

Dehydroalanine (Dha) Formation from Cysteine Residues

The chemical conversion of cysteine to dehydroalanine is a cornerstone of advanced bioconjugation strategies, transforming a native amino acid into a versatile, non-canonical residue. Dehydroalanine's α,β-unsaturated carbonyl moiety acts as a Michael acceptor, making it a reactive handle for a variety of subsequent chemical transformations. While several methods exist for this conversion, the use of dibromo-compounds like mthis compound (MDBP) is among the most common and effective. This strategy is valued for its efficiency and compatibility with the mild, aqueous conditions required to maintain protein integrity.

The reaction provides a robust pathway to install Dha, which can then be used to generate a diverse range of chemical modifications. For instance, the electrophilic nature of the Dha residue facilitates site-selective reactions with thiol-containing molecules, which has been used to label proteins with dyes, sugars, and unnatural side chains.

Bis-alkylation and Subsequent Elimination Mechanisms

The conversion of cysteine to dehydroalanine by reagents such as this compound proceeds through a bis-alkylation and elimination mechanism. This is one of the most powerful and general strategies for generating Dha on peptides and proteins.

The mechanism involves two key steps:

Bis-alkylation : The nucleophilic thiol side chain of a cysteine residue attacks one of the electrophilic carbons of the dibromo-reagent, displacing a bromide ion. This is followed by an intramolecular reaction where the same sulfur atom attacks the second electrophilic carbon, displacing the other bromide ion. This process results in the formation of a cyclic sulfonium intermediate.

Elimination : Under appropriate pH conditions, typically mildly basic (pH 8), a β-elimination reaction occurs. A base abstracts a proton from the α-carbon of the cysteine residue, leading to the collapse of the intermediate, cleavage of the carbon-sulfur bonds, and formation of the dehydroalanine residue.

This entire process effectively replaces the cysteine thiol group with a carbon-carbon double bond on the protein backbone, creating the reactive Dha moiety.

| Reagent Class | Example Reagent | Key Feature | Reference |

| Dibromoalkanoates | Mthis compound (MDBP) | Commonly used for Cys to Dha conversion via bis-alkylation/elimination. | |

| Dibromoalkane-diamides | 2,5-dibromohexanediamide (DBHDA) | Milder and more selective reagent for bis-alkylation/elimination. | |

| Valerate Derivatives | Methyl 2,5-dibromovalerate | Lower reactivity helps avoid stapled by-products in peptides with multiple cysteines. |

Development of Interrupted Alkylation-Elimination Protocols

A significant advancement in cysteine modification is the development of protocols where the reaction outcome can be controlled or "interrupted." This allows for differential modification of multiple cysteine residues within the same protein. Using a reagent like 2,5-dibromohexanediamide, a double cysteine mutant protein can be transformed into a bis-sulfonium intermediate.

Crucially, the fate of each sulfonium intermediate is not uniform; it is controlled by the local protein microenvironment. Depending on factors like solvent accessibility and the proximity of basic residues, the sulfonium can either:

Persist as a stable entity , resulting in a stable alkylated cysteine.

Undergo elimination to yield a dehydroalanine residue.

This substrate-controlled reactivity enables a site-selective dual functionalization of a protein. For example, one cysteine can be converted to Dha while another remains as a stable sulfonium adduct, each available for distinct downstream modifications. This approach avoids the formation of undesirable stapled by-products that can occur when modifying peptides with multiple cysteines. The use of reagents with lower reactivity, such as methyl 2,5-dibromovalerate, can also help control the reaction pathway and favor the desired Dha formation over competing side reactions.

Precursor in Advanced Bioconjugate Synthesis (e.g., Antibody-Drug Conjugates)

The dehydroalanine residue installed via reagents like MDBP is a critical precursor in the synthesis of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The precise attachment of the drug payload to the antibody is essential for the safety and efficacy of the ADC.

Cysteine-based conjugation is a widely used method for creating ADCs. The conversion of native or engineered cysteine residues to Dha provides a unique and highly selective chemical handle for drug attachment. Once the Dha residue is formed, various linker-payload molecules can be attached via Michael addition. This strategy has been successfully practiced in the synthesis of ADCs and allows for the creation of homogeneous products with a well-defined drug-to-antibody ratio (DAR), which is a critical parameter for therapeutic performance.

Mimicry of Post-Translational Modifications using Chemical Tools

Post-translational modifications (PTMs) are enzymatic modifications of proteins after their synthesis, which play a critical role in regulating nearly all aspects of cellular life. Studying the function of specific PTMs requires access to homogeneously modified proteins, which can be challenging to produce. The chemical formation of dehydroalanine from cysteine provides a powerful tool to generate proteins with PTM analogues.

Once Dha is installed using a reagent like this compound, its electrophilic double bond can react with a wide variety of nucleophiles in a conjugate addition reaction. By choosing a nucleophile that mimics the structure of a natural PTM, researchers can synthesize proteins with specific modifications.

Examples of PTMs that can be mimicked via Dha functionalization include:

Phosphorylation : Using thiophosphate nucleophiles.

Glycosylation : Using sugar-based thiol nucleophiles (glycocysteine derivatives).

Methylation/Acetylation : Using thiol reagents that install mimics of methylated or acetylated lysine.

This approach has been used to functionalize proteins like subtilisin with a library of thiol nucleophiles to mimic common PTMs, enabling detailed studies of their biophysical impacts.

Further Functionalization via Aza-Michael Addition to Dehydroalanine Intermediates

Beyond reactions with thiols, the dehydroalanine intermediate is an excellent substrate for aza-Michael additions, which involve the conjugate addition of nitrogen-based nucleophiles. This reaction provides a robust and chemoselective method for forming stable, natural secondary or tertiary amine linkages on proteins under mild, biocompatible conditions.

The scope of N-nucleophiles is broad and includes:

Benzylamine

Piperidine

Hydroxylamines

Hydrazines

Histamine

This reaction is highly valuable as the resulting amine bond is stable across a wide pH range and in human plasma. The aza-Michael ligation has been used to modify a variety of proteins, including Annexin-V and recombinant human albumin, without disrupting structurally important disulfide bonds. A key application is the construction of homogeneous ADCs; for example, the kinase inhibitor crizotinib was successfully conjugated to an antibody through its piperidine motif, leading to a 10-fold improvement in its cancer cell-killing efficacy. This demonstrates the power of using Dha intermediates for the precise construction of complex and functional protein conjugates.

Chiral Synthesis and Stereoselective Transformations

The exploration of this compound as a substrate for developing stereoselective methodologies is an area with potential for future research. The carbon atom at the 2-position is a prochiral center, which could theoretically be targeted in asymmetric transformations to yield chiral products.

Currently, there is a lack of specific published research focusing on the development of enantioselective or diastereoselective reactions using this compound as the starting material. Such reactions would likely involve the use of chiral catalysts or reagents to control the stereochemical outcome of nucleophilic substitution at the C-2 or C-5 positions, or in cyclization reactions. The development of such methods would be a valuable contribution to synthetic organic chemistry, potentially providing chiral building blocks for various applications.

The synthesis of chiral derivatives from this compound would require the introduction of chirality through stereoselective reactions. For instance, an enantioselective substitution of the bromine at the 2-position could lead to a chiral α-substituted pentanoate derivative. Subsequent reactions at the C-5 position could then be explored to create more complex chiral molecules. However, specific examples of the design and synthesis of such chiral derivatives are not prominently reported.

The concept of using a derivative of this compound as a chiral auxiliary in asymmetric organocatalysis is plausible but not demonstrated in the literature. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. To be used as such, this compound would first need to be converted into a chiral, enantiomerically pure molecule. This chiral derivative could then potentially be attached to a reactant to influence the stereoselectivity of a subsequent reaction. There are currently no established protocols for this application.

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. For this compound, this would first require the creation of a racemic chiral derivative, for example, by non-selective substitution at the C-2 position. A subsequent reaction could then be performed under kinetic resolution conditions to isolate one enantiomer. Stereodifferentiation involves a chiral reagent or catalyst distinguishing between prochiral faces or groups in a molecule. While the C-2 position of this compound is prochiral, specific studies investigating its stereodifferentiation are not available.

Development of Green Chemistry Approaches in Utilization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of these principles to the synthesis and utilization of this compound is an important consideration.

Research in this area could focus on several aspects:

Atom Economy: Developing synthetic routes to and from this compound that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the synthesis of the pentanoate backbone from bio-based sources.

Safer Solvents and Reagents: Employing less hazardous solvents and reagents in its synthesis and subsequent reactions. For example, exploring enzymatic reactions or reactions in water or other green solvents.

Catalysis: Utilizing catalytic methods, rather than stoichiometric reagents, to improve efficiency and reduce waste. This could include biocatalysis or chemocatalysis for transformations involving this compound.

Currently, specific literature detailing the application of green chemistry principles to the utilization of this compound is scarce. This represents an open area for research and development to enhance the sustainability of processes involving this compound.

V. Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information on the molecular structure and connectivity of Ethyl 2,5-dibromopentanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of the compound.

NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the specific arrangement of atoms and the substitution pattern of the bromine atoms.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning the protons to their respective positions in the molecule.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of electronegative bromine atoms significantly influences the chemical shifts of adjacent carbons, shifting them to a lower field (higher ppm values).

Predicted ¹H NMR Data for this compound: This data is predicted based on established chemical shift principles.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet | 3H |

| CH₂ (ethyl) | ~4.2 | Quartet | 2H |

| CH₂ (C3) | ~2.2-2.4 | Multiplet | 2H |

| CH₂ (C4) | ~2.0-2.2 | Multiplet | 2H |

| CHBr (C2) | ~4.3 | Triplet | 1H |

| CH₂Br (C5) | ~3.5 | Triplet | 2H |

Predicted ¹³C NMR Data for this compound: This data is predicted based on established chemical shift principles.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | ~170 |

| CHBr (C2) | ~45-50 |

| CH₂ (C3) | ~30-35 |

| CH₂ (C4) | ~30-35 |

| CH₂Br (C5) | ~30-35 |

| O-CH₂ (ethyl) | ~62 |

| CH₃ (ethyl) | ~14 |

Modern NMR spectroscopy, including benchtop systems, can be configured for real-time monitoring of chemical reactions. hmdb.ca This is particularly useful for studying the kinetics and mechanisms of reactions involving this compound. For instance, in the synthesis of heterocyclic compounds like piperidines, where this compound acts as a bifunctional electrophile, real-time NMR can track the consumption of the starting material and the formation of intermediates and the final product.

By setting up a reaction within an NMR tube or using a flow-cell setup, spectra can be acquired at regular intervals. nih.govrsc.org This allows for the observation of changes in the concentration of reactants and products over time, from which reaction rates and kinetic parameters can be determined. This technique is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize side products.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₇H₁₂Br₂O₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The presence of two bromine atoms results in a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which is readily observable in the mass spectrum and serves as a definitive confirmation of the compound's identity.

Theoretical HRMS Data for this compound:

| Ion Formula | Isotope Combination | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₇H₁₂Br₂O₂ + H]⁺ | ⁷⁹Br, ⁷⁹Br | 286.9280 |

| [C₇H₁₂Br₂O₂ + H]⁺ | ⁷⁹Br, ⁸¹Br | 288.9260 |

| [C₇H₁₂Br₂O₂ + H]⁺ | ⁸¹Br, ⁸¹Br | 290.9239 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules such as proteins and peptides. creative-proteomics.com this compound, and its close analogs like mthis compound, can be used as chemical reagents for the modification of proteins. mdpi.com Specifically, they can react with cysteine residues in a protein. The bifunctional nature of the dibromopentanoate allows for a bis-alkylation of the cysteine thiol, followed by an elimination reaction to convert the cysteine residue into a dehydroalanine (B155165) residue. mdpi.com

ESI-MS is an ideal technique to analyze the outcome of such a bioconjugation reaction. By comparing the mass spectrum of the unmodified protein with that of the protein after reaction with this compound, the success of the modification can be confirmed. The conversion of a cysteine residue (C₃H₅NOS) to a dehydroalanine residue (C₃H₃NO) results in a specific mass shift that can be precisely measured by ESI-MS. This allows for the verification of the covalent modification and can also provide information on the stoichiometry and site-specificity of the reaction.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides direct evidence for its key structural features by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds.

The most prominent absorption band in the spectrum of an ester like this compound is the carbonyl (C=O) stretch, which is expected to appear as a strong, sharp peak in the range of 1750-1735 cm⁻¹. docbrown.infovscht.cz This band is characteristic of saturated aliphatic esters. Other significant signals include the C-O stretching vibrations of the ester group, which typically produce strong bands in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic backbone and the ethyl group are observed around 3000-2850 cm⁻¹. lumenlearning.com The presence of the bromine atoms is confirmed by the C-Br stretching vibrations, which are found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. While the fingerprint region can be complex, the C-Br stretch is a key indicator for halogenated alkanes.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong |

| Ester Alkoxy | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Alkyl C-H | C-H Bend | 1470 - 1350 | Medium |

| Bromoalkane | C-Br Stretch | 600 - 500 | Medium-Strong |

Chromatographic Techniques for Separation, Quantification, and Analysis

Chromatography is indispensable for separating this compound from reaction mixtures, quantifying its concentration, and analyzing related isomers or products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods used.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Isomer Resolution

HPLC is a versatile technique that allows for the separation of non-volatile or thermally sensitive compounds. It is particularly well-suited for monitoring the progress of reactions involving this compound and for resolving complex isomeric mixtures.

HPLC is a powerful tool for studying reaction kinetics by allowing for the quantitative analysis of reaction components over time. bridgewater.edu In a typical kinetic experiment involving this compound, aliquots are withdrawn from the reaction mixture at specific time intervals. mdpi.com These samples are then injected into an HPLC system equipped with an appropriate column (e.g., a C18 reverse-phase column) and a UV detector.

The concentration of the reactant (this compound) and any UV-active products can be determined by measuring the area of their respective peaks in the chromatogram. bridgewater.edu By plotting the concentration of the reactant against time, the rate of the reaction can be determined. This data allows for the calculation of key kinetic parameters, such as the reaction rate constant (k) and the activation energy (Ea). bridgewater.edumdpi.com This HPLC-based approach is highly effective for comparing the kinetics of different reactions or for studying the effect of variables like temperature, catalyst, or solvent on the reaction rate. nih.gov

In reactions where multiple isomeric products can be formed, such as in substitution or elimination reactions of this compound, HPLC is crucial for separating and quantifying these isomers. The ability to resolve regioisomers (e.g., products where a reaction occurred at the C2 vs. the C5 position) is essential for determining the regioselectivity of a reaction.

The separation of isomers by HPLC relies on subtle differences in their polarity and interaction with the stationary phase. nih.gov Normal-phase or reverse-phase HPLC can often effectively separate constitutional isomers. For chiral molecules, the resolution of enantiomers or diastereomers can be achieved using chiral stationary phases (CSPs). sigmaaldrich.comgoogle.com The successful separation of diastereomeric esters by HPLC on silica (B1680970) gel has been demonstrated, even for molecules with very similar structures. nih.gov By developing a suitable HPLC method, researchers can accurately quantify the distribution of different isomers, thereby resolving any discrepancies in the predicted versus observed regioselectivity of a reaction. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a highly sensitive technique used to separate and identify volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, GC-MS is invaluable for the analysis of more volatile products that may arise from its reactions, such as those resulting from elimination, fragmentation, or subsequent transformations.

In this method, a sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. researchgate.net This mass spectrum acts as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries. mdpi.com GC-MS is therefore essential for identifying unknown byproducts and elucidating reaction pathways by characterizing the full range of volatile products formed. nih.govnih.gov

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. chromatographyonline.com For a compound like this compound, derivatization can enhance its detectability and chromatographic behavior in both HPLC and GC.

For GC analysis, derivatization is often necessary for compounds with low volatility or poor thermal stability. libretexts.org Common strategies include:

Silylation: This process replaces active hydrogens with a silyl (B83357) group (e.g., trimethylsilyl, TMS), which increases volatility and thermal stability. While this compound has no active hydrogens, this technique would be applicable to potential hydrolysis products like the corresponding carboxylic acid. libretexts.org

Alkylation/Esterification: This involves converting acidic functional groups into esters, which are more volatile and exhibit better chromatographic behavior. libretexts.org

For HPLC analysis, derivatization is typically employed to introduce a chromophore or fluorophore into the analyte, thereby enhancing its response to UV or fluorescence detectors. libretexts.org This is particularly useful for analytes that lack a strong chromophore. For alkyl halides, derivatization with reagents like 4-dimethylaminopyridine (B28879) or 1-(4-nitrophenyl) piperazine (B1678402) can create derivatives that are highly sensitive and easily detectable by LC-MS/MS or HPLC-UV, allowing for trace-level analysis. researchgate.netnih.gov These strategies can significantly lower the limits of detection and quantification, making the analysis more robust and sensitive.

Table 2: Summary of Analytical Techniques and Applications

| Technique | Abbreviation | Primary Application for this compound | Information Obtained |

| Infrared Spectroscopy | IR | Functional Group Identification | Presence of C=O, C-O, C-Br, and C-H bonds |

| High-Performance Liquid Chromatography | HPLC | Reaction Monitoring & Isomer Separation | Reaction rates, kinetic parameters, product distribution, regioselectivity |

| Gas Chromatography-Mass Spectrometry | GC-MS | Volatile Product Identification | Structure of volatile byproducts and reaction intermediates |

| Chemical Derivatization | - | Enhancement of Analytical Properties | Increased volatility (GC), enhanced detectability (HPLC), improved peak shape |

Pre- and Post-Column Derivatization Techniques

Derivatization in chromatography involves the chemical modification of an analyte to produce a new compound with properties that are more suitable for separation and detection. This can be performed either before the sample is injected into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column).

Pre-Column Derivatization

Pre-column derivatization offers the advantage of providing more flexibility in reaction conditions, as the reaction does not need to be compatible with the mobile phase. For this compound, a common strategy involves its initial hydrolysis to the corresponding 2,5-dibromopentanoic acid. This carboxylic acid can then be derivatized to introduce a chromophore for enhanced UV detection or a readily ionizable group for improved mass spectrometric response.

One potential derivatization agent for the resulting 2,5-dibromopentanoic acid is 4-bromo-N-methylbenzylamine. This reagent reacts with the carboxylic acid to form an amide derivative that incorporates a bromine atom, leading to a characteristic isotopic pattern in the mass spectrum, which aids in identification. The derivatization reaction can be optimized for temperature, time, and reagent concentration to ensure complete conversion of the analyte.

Another approach for the derivatization of the carboxylic acid is through esterification with reagents like methyl or ethyl chloroformate. This reaction is rapid and can be performed at room temperature, yielding more volatile and less polar derivatives suitable for gas chromatography-mass spectrometry (GC-MS) as well as LC-MS analysis.

| Derivatizing Agent | Analyte Functional Group | Typical Reaction Conditions | Detection Improvement |

|---|---|---|---|

| 4-bromo-N-methylbenzylamine | Carboxylic acid (after hydrolysis) | Room temperature to 60°C, 15-120 min, in the presence of a coupling agent (e.g., EDC) | Enhanced positive ESI-MS response, characteristic bromine isotope pattern for identification. |

| Ethyl Chloroformate | Carboxylic acid (after hydrolysis) | Room temperature, 5 min, in a mixture of ethanol (B145695) and pyridine | Forms a more volatile ethyl ester derivative suitable for GC-MS and LC-MS analysis. |

Post-Column Derivatization

Post-column derivatization is performed after the chromatographic separation and before the detector. This technique is advantageous when the analyte is unstable or when the derivatizing reagent would interfere with the separation. For halogenated compounds like this compound, a potential post-column technique involves on-line dehalogenation. This can be achieved by passing the column effluent through a UV reactor, which causes the photolytic cleavage of the carbon-bromine bonds, releasing bromide ions. These ions can then be detected by a conductivity detector, providing a selective and sensitive method for the detection of brominated compounds.

Stable Isotope Labeling Approaches in LC-MS

Stable isotope labeling is a powerful technique for quantitative analysis using mass spectrometry, often referred to as stable isotope dilution analysis (SIDA). This approach involves synthesizing an isotopically labeled version of the analyte to be used as an internal standard. The labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For the quantitative analysis of this compound, a deuterated or ¹³C-labeled analog would be an ideal internal standard. For instance, [²H₅]-ethyl 2,5-dibromopentanoate could be synthesized using deuterated ethanol. This labeled standard is added to the sample at a known concentration before any sample preparation or analysis. Since the labeled and unlabeled compounds have identical physicochemical properties, they co-elute during chromatography and experience the same effects of matrix suppression or enhancement in the mass spectrometer.

By monitoring the specific mass-to-charge ratios (m/z) of both the native analyte and the isotopically labeled internal standard, a precise and accurate quantification can be achieved. The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve, from which the concentration of the analyte in the unknown sample can be determined. This method corrects for variations in sample extraction, cleanup, and instrument response, leading to highly reliable quantitative results.

| Property | Description |

|---|---|

| Isotopically Labeled Standard | [²H₅]-Ethyl 2,5-dibromopentanoate |

| Mass Shift | +5 Da compared to the unlabeled analyte |

| Monitored m/z (Analyte) | [M+H]⁺ or other characteristic ions |

| Monitored m/z (Internal Standard) | [M+5+H]⁺ or corresponding labeled fragment ions |

| Quantification Principle | Ratio of the peak area of the analyte to the peak area of the internal standard |

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Synthetic Transformations

The bifunctional nature of ethyl 2,5-dibromopentanoate, with two bromine atoms at different positions, presents a rich landscape for discovering new chemical reactions. A significant area of future research will involve the chemoselective functionalization of the C2 and C5 positions. While its analog, mthis compound, has been used in the selective conversion of cysteine to dehydroalanine (B155165) through a bis-alkylation and elimination process, there is vast potential for other transformations mdpi.com.

Future work will likely focus on:

Sequential and Orthogonal Transformations: Developing methods to selectively react one bromine atom while leaving the other intact for subsequent, different chemical modifications. This would enable the synthesis of complex, multifunctional molecules from a simple precursor.

Intramolecular Cyclizations: Investigating novel cyclization reactions to form various carbocyclic and heterocyclic scaffolds. By carefully choosing nucleophiles and reaction conditions, it may be possible to synthesize substituted cyclopentanes, pyrrolidines, and tetrahydrofurans.

Radical-Mediated Reactions: Exploring the participation of the carbon-bromine bonds in radical reactions to form new carbon-carbon and carbon-heteroatom bonds, opening up synthetic routes not accessible through traditional ionic pathways.

These explorations will expand the synthetic toolbox available to chemists and enable the construction of novel molecular architectures.

Development of Highly Selective Catalytic Systems for this compound

To fully exploit the synthetic potential of this compound, the development of highly selective catalytic systems is crucial. Transition-metal catalysis has emerged as a powerful tool for creating complex molecules with high efficiency and selectivity unimi.it. For this compound, future research in catalysis is expected to address several challenges:

Regioselective Catalysis: Designing catalysts that can distinguish between the α-bromo and δ-bromo positions is a primary goal. This would allow for programmed, site-specific modifications. For instance, palladium-based catalysts could be tailored to favor cross-coupling reactions at one position over the other, depending on the ligand environment rsc.org.

Stereoselective Transformations: Developing catalytic systems that can introduce new stereocenters with high control. This is particularly important for the synthesis of chiral molecules, which are often required for pharmaceutical applications.

Tandem Catalysis: Creating catalytic processes where multiple transformations occur in a single pot. For example, a system could be designed to first catalyze a substitution at one bromine, followed by an intramolecular cyclization, streamlining the synthesis of complex products nih.gov.

Success in this area will rely on the synthesis of novel ligands and the careful study of reaction mechanisms to understand the factors governing catalyst activity and selectivity.

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Target Selectivity | Potential Catalyst Type | Desired Outcome |

| Cross-Coupling | Regioselective (C2 vs. C5) | Palladium with tailored ligands | Site-specific C-C or C-N bond formation |

| Asymmetric Alkylation | Enantioselective | Chiral Phase-Transfer Catalysts | Introduction of a new chiral center |

| Carbonylation | Regioselective | Cobalt or Rhodium complexes | Selective introduction of a carbonyl group |

| Cyclization | Diastereoselective | Lewis Acids or Transition Metals | Formation of cyclic structures with controlled stereochemistry |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, offers significant advantages in terms of safety, efficiency, and scalability nih.gov. The integration of this compound chemistry with these platforms is a promising future direction.

Key benefits include:

Enhanced Safety: Many reactions involving alkyl halides can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions uc.pt.

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, stoichiometry, and reaction time) in a flow system can lead to higher yields and fewer byproducts.

Automation and High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations for this compound and its derivatives thalesnano.com. This allows for the rapid optimization of reaction conditions, significantly reducing development time.

By moving from traditional batch processing to continuous flow, the synthesis of compounds derived from this compound can become more efficient, safer, and more scalable for industrial applications.

Advanced Applications of Computational Chemistry for Predictive Modeling and Design

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting chemical reactivity researchgate.net. Applying these techniques to this compound can provide deep insights and guide experimental work.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map out the energy profiles of potential reaction pathways. This can help researchers understand why certain products are formed and how to favor desired outcomes nih.gov.

Catalyst Design: Modeling the interaction between this compound and potential catalysts to predict which catalyst structures will provide the highest activity and selectivity. This in-silico screening can save significant experimental time and resources nih.gov.

Predicting Molecular Properties: Calculating the physicochemical and electronic properties of novel derivatives synthesized from this compound to identify candidates for specific applications, such as new materials or biologically active molecules.

The synergy between computational prediction and experimental validation will be a powerful driver of innovation in the chemistry of this compound.

Potential in Materials Science and Polymer Synthesis as a Monomer or Precursor

The presence of two reactive bromine sites makes this compound an attractive candidate as a monomer or precursor for the synthesis of novel polymers and materials. Its ability to connect two different polymer chains or monomer units opens up possibilities for creating advanced materials.

Emerging research avenues in this area include:

Synthesis of Functional Polymers: Using this compound as a building block in step-growth polymerization with other difunctional monomers (e.g., diamines, diols, or dithiols) to create polyesters, polyamides, or polyethers with unique side-chain functionalities derived from the pentanoate backbone.

Cross-linking Agent: Incorporating small amounts of this compound into a polymerization mixture to act as a cross-linking agent, thereby modifying the mechanical and thermal properties of the resulting polymer network.

Grafting and Surface Modification: Utilizing one of the bromine atoms to attach the molecule to a polymer backbone or a material surface, leaving the second bromine available for further "grafting-from" polymerization or the attachment of other functional molecules.

The development of new polymers derived from this dibromoester could lead to materials with tailored properties for a range of applications, from biodegradable plastics to advanced coatings researchgate.netwhiterose.ac.uk.

Q & A

Q. What analytical workflows are recommended for characterizing trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse XDB-C18) with electrospray ionization (ESI+) to detect impurities at ppm levels.

- NMR spiking : Add authentic standards (e.g., mthis compound) to identify overlapping signals.

- Thermogravimetric analysis (TGA) : Assess thermal stability to rule out decomposition during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.